molecular formula C24H19FN2O4S B2415309 3'-(4-fluorophenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone CAS No. 894874-09-0

3'-(4-fluorophenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone

Cat. No.: B2415309
CAS No.: 894874-09-0
M. Wt: 450.48
InChI Key: NULKBBPXJLLTNI-UHFFFAOYSA-N
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Description

3’-(4-fluorophenyl)-1-(4-methylbenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione 1’,1’-dioxide is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Properties

IUPAC Name

3-(4-fluorophenyl)-1'-[(4-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4S/c1-16-6-8-17(9-7-16)14-26-21-5-3-2-4-20(21)24(23(26)29)27(22(28)15-32(24,30)31)19-12-10-18(25)11-13-19/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULKBBPXJLLTNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-fluorophenyl)-1-(4-methylbenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione 1’,1’-dioxide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting with an indole derivative, the core structure is formed through cyclization reactions.

    Spiro Linkage Formation: The spiro linkage is introduced by reacting the indole core with a thiazolidine derivative under specific conditions, such as the presence of a base or catalyst.

    Functional Group Introduction: The fluorophenyl and methylbenzyl groups are introduced through substitution reactions, often using reagents like fluorobenzene and methylbenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:

    Batch or Continuous Flow Processes: Depending on the yield and purity requirements, either batch or continuous flow processes may be employed.

    Catalysts and Reagents: Use of efficient catalysts and reagents to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3’-(4-fluorophenyl)-1-(4-methylbenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione 1’,1’-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. The presence of fluorophenyl and methylbenzyl groups suggests it may interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties

Industry

In the industrial sector, the compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3’-(4-fluorophenyl)-1-(4-methylbenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione 1’,1’-dioxide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-thiazolidine] Derivatives: Compounds with similar spiro linkages and indole-thiazolidine cores.

    Fluorophenyl Compounds: Molecules containing fluorophenyl groups, known for their bioactivity.

    Methylbenzyl Derivatives: Compounds with methylbenzyl groups, often used in medicinal chemistry.

Uniqueness

The uniqueness of 3’-(4-fluorophenyl)-1-(4-methylbenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione 1’,1’-dioxide lies in its specific combination of functional groups and spiro linkage, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

The compound 3'-(4-fluorophenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C23H22FN2O3S\text{C}_{23}\text{H}_{22}\text{F}\text{N}_{2}\text{O}_{3}\text{S}

Key Features:

  • Contains a fluorophenyl group which may enhance lipophilicity and biological activity.
  • The thiazolidine moiety is known for various biological activities including anti-inflammatory and anticancer properties.
  • The indole structure is often associated with neuroactive compounds.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds containing similar structural motifs to our target compound. The following sections summarize key findings related to its pharmacological effects.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. A study highlighted that thiazolidin-4-ones can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic markers . The specific influence of substituents on the thiazolidinone ring suggests that modifications could enhance efficacy against specific cancer types.

Antimicrobial Properties

Thiazolidinones have been reported to possess antimicrobial activity against a range of pathogens. A review indicated that these compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity is crucial for the development of therapeutic agents targeting inflammatory diseases.

The biological effects of this compound are likely mediated through several mechanisms:

  • Interaction with Enzymes: The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation: It could potentially modulate receptor activities linked to cell signaling pathways relevant to cancer and inflammation.
  • Oxidative Stress Regulation: The compound might influence oxidative stress pathways, contributing to its anticancer and anti-inflammatory effects.

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Anticancer Study : A derivative with a similar structure was tested against breast cancer cell lines and showed IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Microbial Inhibition : Another study demonstrated that a thiazolidinone derivative exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Data Tables

Biological Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibits COX enzymes

Q & A

Q. What are the key synthetic strategies for preparing 3'-(4-fluorophenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1λ⁶,3]thiazolidine]-1',1',2,4'-tetrone?

  • Methodological Answer : Synthesis involves multi-step reactions, including:
  • Coupling reactions : Formation of the spiro core via cyclization under controlled pH and temperature (e.g., using acetic acid at 80–100°C) .
  • Substituent introduction : The 4-fluorophenyl and 4-methylbenzyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, requiring anhydrous conditions and catalysts like BF₃·Et₂O .
  • Purification : High-performance liquid chromatography (HPLC) or crystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and spiro connectivity (e.g., δ 7.2–7.8 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 495.12) .
  • X-ray crystallography : Single-crystal diffraction (using SHELX or ORTEP-III) resolves bond lengths and angles, critical for confirming the spiro conformation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?

  • Methodological Answer :
  • Substituent variation : Systematic replacement of the 4-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups to assess inhibitory potency .
  • Bioassays :
  • In vitro : Partially purified aldose reductase inhibition assays (IC₅₀ determination using bovine lens enzyme) .
  • In vivo : Galactitol accumulation studies in sciatic nerves of galactose-fed rats (ED₅₀ calculation via HPLC) .
  • Data correlation : Statistical tools (e.g., multiple regression analysis) link substituent properties (Hammett σ) to activity .

Q. What crystallographic challenges arise in resolving the spiro-conformation, and how are they addressed?

  • Methodological Answer :
  • Challenges : Disorder in the thiazolidine ring due to flexibility; twinning in crystals .
  • Solutions :
  • Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves signal-to-noise ratios .
  • Refinement : SHELXL restraints for bond distances/angles and TWIN/BASF commands in SHELX for twinned data .
  • Validation : R-factor convergence (<0.05) and PLATON/CHECKCIF for geometric outliers .

Q. How should researchers address enantiomer interconversion during biological evaluation?

  • Methodological Answer :
  • Chiral separation : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients to isolate enantiomers .
  • Stability assays : Monitor racemization via polarimetry or ¹⁹F NMR (e.g., in DMSO at 37°C over 24 hours) .
  • Pharmacodynamic modeling : Compare enantiomer pharmacokinetics (AUC, Cₘₐₓ) in rat plasma to assess interconversion rates .

Q. How can conflicting in vitro and in vivo activity data be resolved?

  • Methodological Answer :
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) in plasma .
  • Tissue distribution studies : Radiolabeled compound tracing (¹⁴C) quantifies target organ uptake (e.g., sciatic nerve vs. liver) .
  • Mechanistic assays : siRNA knockdown of aldose reductase in cell lines to confirm target specificity .

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